Metanosulfonato de etilo

Descripción general

Descripción

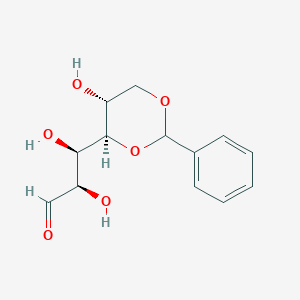

1,2-Didecanoil-sn-glicerol (CAS 60514-49-0) es un análogo de diacilglicerol (DAG). Contiene ácido decanoico (un ácido graso de 10 carbonos) en ambas posiciones sn-1 y sn-2 de la cadena principal del glicerol. Los DAG juegan un papel crucial como segundos mensajeros en las vías de señalización celular, incluida la activación de la proteína quinasa C (PKC) . Aunque las actividades biológicas específicas del 1,2-Didecanoil-sn-glicerol no se han caracterizado ampliamente, se espera que se comporte de manera similar al 1,2-Dioctanoyl-sn-glicerol (Número de artículo 62225) .

Aplicaciones Científicas De Investigación

El 1,2-Didecanoil-sn-glicerol encuentra aplicaciones en:

Estudios de señalización celular: Como análogo de DAG, ayuda a dilucidar las vías de activación de PKC.

Investigación del metabolismo de los lípidos: Investigación de la señalización lipídica y las respuestas celulares.

Desarrollo de fármacos: Orientación a enfermedades relacionadas con PKC (por ejemplo, cáncer, diabetes, trastornos cardiovasculares).

Mecanismo De Acción

El 1,2-Didecanoil-sn-glicerol activa PKC uniéndose a su dominio C1, desencadenando cascadas de señalización aguas abajo. PKC regula el crecimiento celular, la apoptosis y otros procesos celulares.

Análisis Bioquímico

Biochemical Properties

Ethyl Methanethiosulfonate is known to react specifically and rapidly with thiols to form mixed disulfides . This property makes it a powerful tool to probe the structures and functions of proteins, particularly membrane proteins such as ion channels .

Cellular Effects

Ethyl Methanethiosulfonate has been found to have significant effects on cellular function. For example, it has been shown to enhance the binding of certain compounds to specific receptors in a pH-dependent manner, but decrease the uptake of other compounds . It also has been found to cause base-pair insertions or deletions as well as more extensive intragenic deletions .

Molecular Mechanism

The molecular mechanism of Ethyl Methanethiosulfonate involves alkylation of cellular, nucleophilic sites via a mixed SN1/SN2 reaction mechanism . While ethylation of DNA occurs principally at nitrogen positions in the bases, Ethyl Methanethiosulfonate is also able to produce significant levels of alkylation at oxygens such as the O6 of guanine and in the DNA phosphate groups .

Temporal Effects in Laboratory Settings

In laboratory settings, Ethyl Methanethiosulfonate has been shown to have different effects over time. For instance, it has been found to enhance the binding of certain compounds to specific receptors in a pH-dependent manner, but decrease the uptake of other compounds .

Metabolic Pathways

It is known that Ethyl Methanethiosulfonate reacts with thiols to form mixed disulfides , suggesting that it may interact with enzymes or cofactors that contain thiol groups.

Métodos De Preparación

El 1,2-Didecanoil-sn-glicerol se puede sintetizar a través de varias rutas:

Síntesis química: Un método común implica la esterificación del glicerol con ácido decanoico (o su derivado) utilizando condiciones catalizadas por ácido o base.

Síntesis enzimática: Las lipasas pueden catalizar la acilación del glicerol con ácido decanoico.

Producción industrial: La producción industrial de 1,2-Didecanoil-sn-glicerol puede implicar procesos enzimáticos o químicos a gran escala.

Análisis De Reacciones Químicas

El 1,2-Didecanoil-sn-glicerol puede participar en varias reacciones:

Hidrólisis: En condiciones ácidas o enzimáticas, puede hidrolizarse nuevamente a glicerol y ácido decanoico.

Oxidación / Reducción: Los DAG pueden sufrir oxidación (por ejemplo, a través de lipasas) o reducción (por ejemplo, a través de hidrogenación).

Sustitución: Las sustituciones de grupos funcionales pueden ocurrir en las posiciones sn-1 o sn-2.

Reactivos comunes: Lipasas, ácidos, bases y agentes reductores.

Productos principales: La hidrólisis produce glicerol y ácido decanoico, mientras que otras reacciones pueden producir DAG modificados.

Comparación Con Compuestos Similares

1,2-Dioctanoyl-sn-glicerol: Similar al 1,2-Didecanoil-sn-glicerol, pero con ácido octanoico en ambas posiciones.

Otros DAG: Explore diacilgliceroles relacionados con diferentes longitudes de cadena acilo.

Propiedades

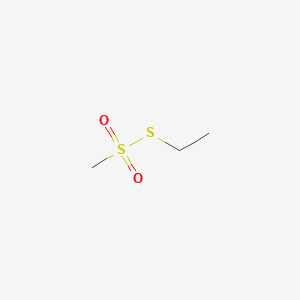

IUPAC Name |

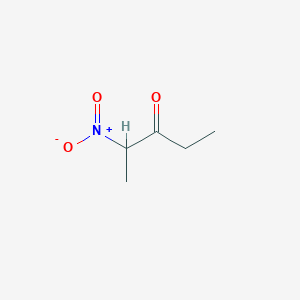

1-methylsulfonylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2S2/c1-3-6-7(2,4)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAYCFBWPSFFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542530 | |

| Record name | S-Ethyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2043-76-7 | |

| Record name | S-Ethyl methanesulfonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2043-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Ethyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.